molecular formula C11H11BrN2O B13725713 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol

1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No.: B13725713
M. Wt: 267.12 g/mol
InChI Key: IEMJWPCEFBFKLP-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a 3-bromophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethyl]pyrazol-4-ol

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)4-5-14-8-11(15)7-13-14/h1-3,6-8,15H,4-5H2

InChI Key

IEMJWPCEFBFKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCN2C=C(C=N2)O

Origin of Product

United States

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